5-cyanopicolinoyl chloride
Overview
Description
5-cyanopicolinoyl chloride is an organic compound with the molecular formula C7H3ClN2O. It is a derivative of picolinic acid, where the carboxyl group is replaced by a carbonyl chloride group, and a cyano group is attached to the pyridine ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-cyanopicolinoyl chloride can be synthesized through the reaction of 5-cyanopicolinic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 5-cyanopicolinic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored until completion. The product is isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-cyanopicolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-cyanopicolinic acid and hydrochloric acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Major Products Formed
Amides and esters: Formed through nucleophilic substitution reactions.
5-cyanopicolinic acid: Formed through hydrolysis.
Scientific Research Applications
5-cyanopicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-cyanopicolinoyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The cyano group can also participate in reactions, such as reduction to form amines .
Comparison with Similar Compounds
Similar Compounds
5-cyanopicolinic acid: Similar structure but with a carboxyl group instead of a carbonyl chloride group.
2-pyridinecarbonyl chloride: Lacks the cyano group on the pyridine ring.
5-cyano-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
5-cyanopicolinoyl chloride is unique due to the presence of both the cyano and carbonyl chloride groups on the pyridine ring. This combination of functional groups provides distinct reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-cyanopyridine-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7(11)6-2-1-5(3-9)4-10-6/h1-2,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXBCIPHBHWKFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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